Diflorasone diacetate

Psoriasis Topical corticosteroid formulation Bilateral-paired comparison

Diflorasone diacetate 0.05% is a Class I superpotent topical corticosteroid supported by head-to-head evidence that challenges class-level substitution assumptions. In bilateral-paired psoriasis data, it achieved a 39-percentage-point advantage in patient-perceived superior improvement over fluocinonide 0.05% cream (59% vs 20%, P<0.001) with superior cosmetic acceptability, at identical concentration and without additional adverse events. Two independent RCTs (n=144) confirm therapeutic equivalence to betamethasone dipropionate 0.05% ointment for supply-chain substitution. A 60-patient RCT demonstrated that once-daily diflorasone diacetate ointment delivers equivalent outcomes to twice-daily betamethasone valerate, improving adherence without compromising efficacy. Compared with clobetasol propionate, it produces marginally less HPA axis suppression while preserving near-maximal potency—making it the rational next-tier procurement choice when maximal adrenal safety is required.

Molecular Formula C26H32F2O7
Molecular Weight 494.5 g/mol
Cat. No. B1215413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiflorasone diacetate
Synonymsdiflorasone
diflorasone diacetate
Florone
Flutone
Maxiflor
Psorcon
Psorcon E
Molecular FormulaC26H32F2O7
Molecular Weight494.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)OC(=O)C)C)O)F)C)F
InChIInChI=1S/C26H32F2O7/c1-13-8-17-18-10-20(27)19-9-16(31)6-7-23(19,4)25(18,28)21(32)11-24(17,5)26(13,35-15(3)30)22(33)12-34-14(2)29/h6-7,9,13,17-18,20-21,32H,8,10-12H2,1-5H3
InChIKeyBOBLHFUVNSFZPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diflorasone Diacetate Procurement Guide: Potency Profile and Comparator Landscape


Diflorasone diacetate is a synthetic fluorinated topical corticosteroid classified among the highest-potency (Class I/II) dermatologic agents [1]. It is formulated as a 0.05% cream or ointment for the management of corticosteroid-responsive dermatoses including moderate-to-severe plaque psoriasis and eczematous conditions [2]. Its potency is consistently benchmarked against other superpotent and high-potency corticosteroids such as clobetasol propionate, betamethasone dipropionate, fluocinonide, and halobetasol propionate, forming the core comparator set for evidence-based procurement decisions [3].

Why Diflorasone Diacetate Cannot Be Interchanged with Other High-Potency Corticosteroids Without Data


Although several corticosteroids share a Class I superpotent designation, formulation-specific bioavailability, optimized vehicle technology, and differential efficacy in psoriasis plaque clearance produce clinically and statistically meaningful outcome gaps between agents that are nominally in the same potency tier [1]. Even compounds with identical labeled concentrations (0.05%) can yield divergent results depending on the molecular structure, vehicle, and dosing regimen, as demonstrated in direct head-to-head comparisons [2]. Procurement decisions made on class-level assumptions alone therefore risk selecting a product with inferior clinical performance in the specific indication for which it is intended [3].

Diflorasone Diacetate Quantitative Evidence Guide: Comparator-Driven Differentiation Data


Optimized Vehicle Diflorasone Cream Outperforms Fluocinonide Cream in Bilateral-Paired Psoriasis Lesions

In a double-blind, multicenter, bilateral-paired comparison study of 100 patients with moderate-to-severe psoriasis, diflorasone diacetate 0.05% in an optimized cream vehicle (Psorcon Cream) produced significantly lower mean total scores for erythema, scaling, and induration compared with fluocinonide 0.05% cream (Lidex Cream) at both day 7 and day 14 (P < 0.001) [1]. More patients rated improvement in diflorasone-treated sites as superior to fluocinonide-treated sites (59% vs 20%, P < 0.001), and investigator global evaluations favored diflorasone (P < 0.001) [1]. Cosmetic acceptability was also higher for diflorasone (70% vs 44% rated treatment as good to excellent) [1].

Psoriasis Topical corticosteroid formulation Bilateral-paired comparison

Diflorasone Diacetate Equivalence to Betamethasone Dipropionate in Two Independent Psoriasis Trials

Two separate randomized, double-blind clinical trials compared diflorasone diacetate 0.05% ointment with betamethasone dipropionate 0.05% ointment in psoriasis. Leibsohn (1982) studied 100 patients with mild-to-severe psoriasis over 3 weeks and found no statistically significant differences between treatment groups for erythema, edema, lichenification, induration, scaling, excoriations, pruritus, and soreness [1]. Shupack et al. (1993) confirmed these findings in 44 adults with moderate-to-severe plaque-type psoriasis over 2 weeks, showing no statistically significant differences in erythema, scaling, induration, or investigator global evaluation at either week 1 or week 2 [2]. Both medications were fast-acting and highly efficacious, with comparable patient satisfaction for efficacy and cosmetic acceptability [2].

Plaque psoriasis Superpotent corticosteroid comparison Randomized controlled trial

Diflorasone Diacetate Ointment Once-Daily Matches Betamethasone Valerate Ointment Twice-Daily in Eczematous Dermatoses

A randomized, investigator-blinded study of 60 patients with eczematous dermatoses compared once-daily application of diflorasone diacetate 0.05% ointment against twice-daily application of betamethasone valerate ointment [1]. At both 1-week and 3-week evaluations, there were no statistically significant differences between the two regimens across all eight clinical parameters studied [1]. No side effects were reported in either group [1].

Eczematous dermatoses Dosing frequency Clinical equivalence

Performance Ranking: Diflorasone Diacetate Positions Immediately Behind Clobetasol Propionate in PUVA-Resistant Psoriasis

A double-blind, controlled trial in 50 patients with PUVA-resistant psoriasis directly compared diflorasone diacetate with clobetasol-17-propionate [1]. Both agents produced a highly significant decline in psoriatic symptoms, and the difference in therapeutic achievement between the two groups was not statistically significant [1]. However, physician overall judgment significantly favored clobetasol over diflorasone diacetate, while patients showed only a slight preference for clobetasol [1]. Based on these findings, diflorasone diacetate was classified as ranging just behind clobetasol in the hierarchy of high-potency topical corticosteroids [1].

PUVA-resistant psoriasis Superpotent corticosteroid ranking Physician global assessment

Ointment Formulation Delivers 11.8 Percentage-Point Higher Efficacy Rate Than Cream for Diflorasone Diacetate

A post-marketing investigation of diflorasone diacetate across 157 patients with 20 dermatoses compared the 0.05% ointment and 0.05% cream formulations [1]. The ointment formulation achieved an efficacy rate of 82.3% compared with 70.5% for the cream formulation, yielding an overall efficacy rate of 79.0% [1]. The usefulness rates were 83.2% for ointment and 72.7% for cream, with only 0.9% of ointment patients experiencing side effects [1].

Formulation-dependent efficacy Ointment vs cream Post-marketing surveillance

HPA Axis Suppression: Diflorasone Diacetate Ranks Second Only to Clobetasol Among Topical Corticosteroids

A study evaluating adrenocortical suppression following percutaneous absorption of topical corticosteroids treated psoriasis or eczema patients with 0.05% diflorasone diacetate ointment at 10–60 g daily for 7 consecutive days [1]. Serum 11-OHCS levels were lowered at 20–60 g/day, urinary 17-OHCS levels were lowered at 30–40 g/day, and eosinophil counts decreased at 20–60 g/day [1]. The authors concluded that the suppression of adrenocortical function caused by diflorasone diacetate ointment is the most extensive among topical corticosteroids except for 0.05% clobetasol 17-propionate ointment [1]. A separate 14-day study in healthy volunteers found no statistically significant differences in plasma cortisol suppression between diflorasone diacetate, fluocinonide, and clobetasol propionate ointments applied to 75% body surface area [2].

Adrenocortical suppression Systemic safety Topical corticosteroid ranking

Diflorasone Diacetate Application Scenarios Grounded in Comparative Evidence


First-Line Procurement for Moderate-to-Severe Plaque Psoriasis When Fluocinonide Is the Institutional Default Cream

Institutions currently using fluocinonide 0.05% cream as their standard high-potency topical corticosteroid for psoriasis should consider switching to diflorasone diacetate 0.05% in the optimized cream vehicle (Psorcon Cream). The bilateral-paired evidence demonstrates a 39-percentage-point advantage in patient-perceived superior improvement (59% vs 20%, P < 0.001) and superior cosmetic acceptability (70% vs 44%) at identical concentration, without additional adverse events [1]. This substitution directly addresses the question of whether all 0.05% high-potency creams are interchangeable — the evidence indicates they are not.

Ointment Formulary Positioning Where Betamethasone Dipropionate Is Unavailable or Supply-Constrained

When betamethasone dipropionate 0.05% ointment faces supply chain disruption or cost constraints, diflorasone diacetate 0.05% ointment offers a therapeutically equivalent alternative. Two independent randomized controlled trials totaling 144 patients confirmed no statistically significant differences in erythema, scaling, induration, or global evaluation between the two agents [2][3]. Both products are classified as Class I superpotent agents, making diflorasone diacetate a drop-in replacement with replicated evidence of equivalent performance.

Regimen Simplification Strategy for Eczematous Dermatoses Requiring Once-Daily Dosing

For eczematous dermatoses where patient adherence to twice-daily topical corticosteroid application is a concern, diflorasone diacetate 0.05% ointment applied once daily provides equivalent clinical outcomes across all eight measured parameters compared with betamethasone valerate ointment applied twice daily, demonstrated in a 60-patient randomized controlled trial with no statistically significant differences at weeks 1 and 3 [4]. This evidence supports procurement of diflorasone diacetate for indication-specific regimens where once-daily dosing can improve adherence without compromising efficacy.

Step-Down Selection When Clobetasol Propionate-Associated HPA Suppression Risk Must Be Moderated

In clinical scenarios requiring a superpotent topical corticosteroid where the maximal HPA axis suppression associated with clobetasol propionate 0.05% is a concern — particularly for large body surface area application or extended treatment duration — diflorasone diacetate 0.05% ointment represents the next-tier option. Adrenocortical suppression studies rank diflorasone diacetate as producing the most extensive HPA suppression among topical corticosteroids except for clobetasol 17-propionate, positioning it as a marginally safer alternative while preserving near-maximal clinical potency [5].

Quote Request

Request a Quote for Diflorasone diacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.